4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O3/c15-8-9-3-5-10(6-4-9)12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h1-7H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWFSJZIICQXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330505 | |
| Record name | 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887883-21-8 | |
| Record name | 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclization of Hydrazides with Carboxylic Acid Derivatives
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazides with carboxylic acids or their derivatives. In a representative procedure, naphthofuran-2-carbohydrazide undergoes cyclization with para-aminobenzoic acid (PABA) in the presence of phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding a 2,5-disubstituted oxadiazole intermediate. This method achieves an 85% yield, with POCl₃ acting as both a dehydrating agent and catalyst. The reaction mechanism involves initial O-acylation followed by intramolecular cyclodehydration (Fig. 1).
Critical Parameters :
- Temperature : Cyclization proceeds efficiently at 80–110°C. Lower temperatures (<60°C) result in incomplete reactions.
- Catalyst : POCl₃ outperforms other Lewis acids (e.g., PCl₅, SOCl₂) in regioselectivity.
- Solvent : Solvent-free conditions or dichloromethane (DCM) are preferred to minimize side reactions.
Functionalization with the Cyano-Benzamide Group
Amide Coupling with 4-Cyanobenzoyl Chloride
The final step involves coupling the oxadiazole-furan intermediate with 4-cyanobenzoyl chloride. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DCM at room temperature, the reaction achieves 85–90% yield. The cyano group remains stable under these mild conditions, avoiding undesired reduction or hydrolysis.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Coupling Reagent | HATU | +15% vs. EDC |
| Solvent | DCM | +10% vs. THF |
| Reaction Time | 3–5 hours | <5% variance |
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability. A pilot-scale study demonstrated that cyclization at 100°C with a residence time of 30 minutes achieves 92% conversion, outperforming batch reactors (75% conversion in 4 hours).
Crystallization and Purity Control
Recrystallization from ethanol/water (3:1 v/v) yields >99% pure product, as confirmed by HPLC. Industrial protocols often incorporate activated carbon treatment to remove palladium residues from coupling steps, ensuring compliance with pharmacopeial standards.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Published Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrazide Cyclization | 85 | 98.5 | High |
| Suzuki Coupling | 82 | 97.8 | Moderate |
| Continuous Flow | 92 | 99.1 | High |
Mechanistic Insights and Side Reactions
Cyclodehydration Pathway
The POCl₃-mediated cyclization proceeds through an O-acyl intermediate, which undergoes intramolecular nucleophilic attack by the hydrazide nitrogen, followed by HCl elimination (Fig. 2). Competing pathways, such as N-acylation, are suppressed at temperatures >70°C.
Cyano Group Stability
The electron-withdrawing cyano group stabilizes the amide bond against hydrolysis during coupling. However, prolonged exposure to strong bases (e.g., NaOH) at elevated temperatures (>50°C) can lead to partial nitrile hydrolysis to carboxylic acids.
Analyse Chemischer Reaktionen
Types of Reactions
4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted benzamides
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a cyano group , a furan ring , and an oxadiazole ring , which contribute to its diverse chemical properties. The synthesis of 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate hydrazides and carboxylic acids under acidic or basic conditions.
- Introduction of the Furan Ring : Coupling reactions with the oxadiazole intermediate are employed to introduce the furan moiety.
- Attachment of the Cyano Group : Nucleophilic substitution reactions are used for incorporating the cyano group into the structure.
Research indicates that 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Studies have shown that compounds with similar structures often interact with cellular pathways involved in cancer proliferation and antibacterial resistance mechanisms.
Case Studies in Biological Research
- Anticancer Properties : In vitro studies have demonstrated that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study highlighted the efficacy of oxadiazole derivatives against glioblastoma cells, showcasing their potential as anticancer agents .
- Antimicrobial Activity : Compounds related to 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been evaluated for their antibacterial properties. Research has indicated that these compounds can inhibit bacterial growth effectively .
Applications in Medicinal Chemistry
The unique structural features of 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications:
- Drug Development : The compound is being explored as a lead compound for developing new drugs targeting specific biological pathways involved in diseases such as cancer and bacterial infections.
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in materials science:
Wirkmechanismus
The mechanism of action of 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano group, furan ring, and oxadiazole ring contribute to its binding affinity and reactivity with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Variations in the Benzamide Substituent
The para-substituted benzamide scaffold is a common feature among 1,3,4-oxadiazole derivatives. Key analogues include:
Key Structural Insights :
- Electron-withdrawing groups (e.g., cyano, sulfamoyl, chloro) on benzamide enhance stability and modulate target affinity.
- Furan vs. pyridine : Furan’s oxygen atom may participate in hydrogen bonding, while pyridine’s nitrogen could engage in π-π stacking with aromatic residues in enzyme active sites.
Analogues with Variations in the Oxadiazole Substituent
The 5-position of the oxadiazole ring is critical for bioactivity. Notable examples:
Functional Implications :
- Hydrophobic substituents (e.g., chlorophenyl, methoxyphenyl) improve membrane permeability.
- Dihydro-oxadiazole (as in TAS1553) introduces conformational rigidity, enhancing target selectivity.
Pharmacological and Mechanistic Comparisons
- Antifungal Activity: LMM11 and LMM5 exhibit efficacy against C. albicans via Trr1 inhibition, while the cyano-substituted target compound’s activity remains uncharacterized but is hypothesized to share this mechanism .
- Antimicrobial vs. Anticancer : OZE-III and TAS1553 highlight the scaffold’s versatility, with substituents dictating target specificity (e.g., ribonucleotide reductase for cancer vs. biofilm proteins for bacteria) .
Biologische Aktivität
4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article compiles various studies and findings related to its biological activity, synthesis methods, mechanisms of action, and therapeutic implications.
Structural Overview
The compound features a cyano group , a furan ring , and an oxadiazole ring , which contribute to its chemical properties and biological interactions. The oxadiazole ring, in particular, has been associated with diverse pharmacological activities, including anticancer and antimicrobial effects.
Synthesis Methods
The synthesis of 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
- Introduction of the Furan Ring : This is generally done via coupling reactions with the oxadiazole intermediate.
- Attachment of the Cyano Group : Nucleophilic substitution reactions are used for this purpose.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group enhances binding affinity, while the furan and oxadiazole rings facilitate interactions with biological molecules. These interactions may lead to:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cellular proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. For instance:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Some compounds demonstrated IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
These results suggest that modifications in the structure can enhance potency against specific cancer types.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- MAO-B Inhibition : Similar compounds have shown selective inhibition of MAO-B with promising IC50 values, indicating potential for treating neurodegenerative disorders .
Case Studies
- Study on Oxadiazole Derivatives : A study investigated a series of 1,3,4-oxadiazole derivatives for their anticancer properties. The most potent derivative exhibited significant cytotoxicity against leukemia cell lines and induced apoptosis in a dose-dependent manner .
- Pharmacokinetic Studies : A pharmacokinetic study on related compounds demonstrated their metabolic pathways using HPLC-MS/MS techniques, revealing important insights into their biotransformation and systemic exposure .
Q & A
Q. What are the established synthetic routes for 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of furan-2-carbohydrazide derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2 : Coupling with 4-cyanobenzoyl chloride via nucleophilic acyl substitution.
- Characterization : Key intermediates are validated using NMR (¹H/¹³C) and mass spectrometry (ESI-MS). For example, the oxadiazole ring formation is confirmed by a characteristic ¹H NMR singlet at δ 8.2–8.5 ppm for the oxadiazole protons .
Q. How do structural features (e.g., oxadiazole ring, cyano group) influence physicochemical properties?
- Methodological Answer :
- Oxadiazole Ring : Enhances planarity and π-π stacking with biological targets, improving binding affinity. Computational studies (e.g., DFT) reveal its electron-deficient nature, favoring charge-transfer interactions .
- Cyano Group : Increases hydrophobicity (logP ~2.8) and stabilizes interactions via dipole-dipole forces. IR spectroscopy confirms C≡N stretching at ~2220 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?
- Methodological Answer :
- Substituent Variation : Replace the furan moiety with thiophene or benzodioxole to assess antimicrobial potency. For example, thiophene derivatives show 2× higher MIC values against S. aureus .
- Data-Driven SAR Table :
| Substituent at Position 5 | Bioactivity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| Furan-2-yl | 12.3 ± 1.2 | π-π stacking |
| Thiophen-2-yl | 6.7 ± 0.8 | H-bonding |
| Benzodioxol-5-yl | 8.9 ± 1.1 | Hydrophobic |
| Source: Comparative assays from |
Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with RET kinase (PDB: 2IVU). The oxadiazole ring aligns with the ATP-binding pocket, while the cyano group forms a hydrogen bond with Lys758 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2.0 Å indicates stable binding .
Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Control Experiments : Validate assay conditions (e.g., pH, temperature) and cell line viability (MTT assay vs. resazurin). For instance, IC₅₀ discrepancies in anticancer studies may arise from differences in cell permeability .
- Replicate Design : Use triplicate measurements with blinded analysis to minimize bias. Statistical tools (e.g., ANOVA) identify outliers .
Q. What reaction parameters critically impact synthetic yield and purity?
- Methodological Answer :
- Optimization Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF (anhydrous) | +25% |
| Temperature | 80°C | +15% |
| Catalyst | Pyridine (10 mol%) | +30% |
| Source: Reaction screening from |
- Purity Control : HPLC with C18 columns (gradient: 0.1% TFA in H₂O/MeCN) ensures >95% purity. Adjust retention time to 8.5–9.0 min .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
